N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine
Overview
Description
N-[3-(Methyldimethoxysilyl)propyl]-N’,N’-dimethyl-1,3-propanediamine , often referred to as MDMSPD , is a chemical compound with the following properties:
- Chemical Formula : C₁₁H₂₈N₂O₂Si
- Molecular Weight : 248.438 g/mol
- Density : 0.9±0.1 g/cm³
- Boiling Point : 282.0±25.0 °C at 760 mmHg
- Flash Point : 124.4±23.2 °C
- Exact Mass : 248.192001 g/mol
- Index of Refraction : 1.441
MDMSPD contains a silane group (methyldimethoxysilyl) and a diamine moiety. Its structure combines organic and silicon-based functionalities, making it useful in various applications.
Synthesis Analysis
The synthesis of MDMSPD involves the reaction of 3-aminopropyltrimethoxysilane with N,N-dimethyl-1,3-propanediamine . The silane group provides reactivity toward surfaces, while the diamine contributes to its functionality.
Molecular Structure Analysis
MDMSPD’s molecular structure consists of a central propane-1,3-diamine backbone, with a methyldimethoxysilyl group attached to one of the nitrogen atoms. The silane group enhances adhesion to surfaces, making MDMSPD valuable in coatings, adhesives, and sealants.
Chemical Reactions Analysis
MDMSPD can undergo various reactions, including:
- Hydrolysis : The silane group hydrolyzes to form silanol groups, which can bond to surfaces.
- Amination : The diamine functionality can participate in amination reactions, leading to the formation of new bonds.
Physical And Chemical Properties Analysis
- Solubility : MDMSPD is soluble in organic solvents (e.g., ethanol, acetone) but less soluble in water.
- Stability : It is stable under ambient conditions but can hydrolyze in the presence of moisture.
- Vapor Pressure : Low vapor pressure (0.0±0.6 mmHg at 25°C).
Safety And Hazards
- Safety Precautions : Handle MDMSPD in a well-ventilated area, wear appropriate protective gear, and avoid skin contact.
- Hazardous Reactions : Reacts with water to produce methanol and silanols.
- Toxicity : Limited toxicity data available; handle with care.
Future Directions
Research on MDMSPD continues, exploring its applications in:
- Surface Coatings : Enhanced durability and adhesion.
- Biomedical Materials : Controlled drug release and tissue engineering.
- Nanocomposites : Improved mechanical properties.
properties
IUPAC Name |
N-[3-[dimethoxy(methyl)silyl]propyl]-N',N'-dimethylpropane-1,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H28N2O2Si/c1-13(2)10-6-8-12-9-7-11-16(5,14-3)15-4/h12H,6-11H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWFTMZUDLGKMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCCC[Si](C)(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H28N2O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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